Molecular Weight and Lipophilicity Advantage Over 4-Chlorophenyl Analog (Pirazolac)
Direct physicochemical comparison indicates the target compound is a more attractive lead-like scaffold than its 4-chlorophenyl analog, Pirazolac. It demonstrates a significantly lower molecular weight and lipophilicity, aligning better with key drug-likeness guidelines [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight (MW) and Calculated LogP |
|---|---|
| Target Compound Data | MW = 220.20 g/mol; LogP = 1.697 [3] |
| Comparator Or Baseline | Pirazolac: MW = 330.74 g/mol; ACD/LogP = 3.98 [4] |
| Quantified Difference | MW is 110.54 g/mol lower (33.4% reduction); LogP is 2.28 units lower. |
| Conditions | Standard cheminformatic analysis using experimental (target) and predicted (comparator) data [REFS-3, REFS-4]. |
Why This Matters
A lower molecular weight and LogP are associated with improved aqueous solubility and oral bioavailability potential, making this compound a superior starting point for fragment-based or lead optimization campaigns compared to the heavier, more lipophilic Pirazolac core.
- [1] Chembase. 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid. Product Properties. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001. View Source
- [3] Chembase. 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid. Product Information (LogP). View Source
- [4] ChemSpider. Pirazolac. Predicted Properties (ACD/Labs). View Source
